2-(1-azepanylsulfonyl)-4-fluorophenyl methyl ether
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Overview
Description
2-(1-azepanylsulfonyl)-4-fluorophenyl methyl ether is an organic compound with the molecular formula C₁₃H₁₈FNO₃S. It is characterized by the presence of a sulfonyl group attached to an azepane ring, along with a fluoro and methoxy substituent on the phenyl ring.
Preparation Methods
The synthesis of 2-(1-azepanylsulfonyl)-4-fluorophenyl methyl ether typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Phenyl Sulfonyl Intermediate: The starting material, 5-fluoro-2-methoxybenzenesulfonyl chloride, is prepared by reacting 5-fluoro-2-methoxybenzenesulfonyl chloride with a suitable base.
Azepane Ring Formation: The phenyl sulfonyl intermediate is then reacted with azepane under specific conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-(1-azepanylsulfonyl)-4-fluorophenyl methyl ether undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-azepanylsulfonyl)-4-fluorophenyl methyl ether has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a building block for drug development.
Chemical Biology: It is used in the study of biological systems and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 2-(1-azepanylsulfonyl)-4-fluorophenyl methyl ether involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluoro and methoxy substituents may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
2-(1-azepanylsulfonyl)-4-fluorophenyl methyl ether can be compared with similar compounds such as:
2-Fluoro-5-methylbenzenesulfonyl chloride: Similar in structure but with a methyl group instead of an azepane ring.
1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine: A pyrrole derivative with similar sulfonyl and fluoro substituents.
The uniqueness of this compound lies in its azepane ring, which imparts distinct chemical and biological properties compared to other sulfonyl compounds.
Properties
Molecular Formula |
C13H18FNO3S |
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Molecular Weight |
287.35 g/mol |
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonylazepane |
InChI |
InChI=1S/C13H18FNO3S/c1-18-12-7-6-11(14)10-13(12)19(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |
InChI Key |
ZYPWGJUCLXJMLU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCCCC2 |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCCCC2 |
Origin of Product |
United States |
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